Product packaging for AL 8810 ethyl amide(Cat. No.:)

AL 8810 ethyl amide

Cat. No.: B1157153
M. Wt: 429.6
InChI Key: VABRORXFVJOSHQ-OXDHMAHTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostanoid Receptor Pharmacology and Ligand Development

Prostanoids are a class of lipid compounds derived from arachidonic acid through the cyclooxygenase (COX) pathway. nih.gov This family includes prostaglandins (B1171923) (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) (TXA2). nih.govguidetopharmacology.org These molecules exert a wide range of physiological and pathological effects by activating a family of eight specific G-protein coupled receptors (GPCRs). guidetopharmacology.orgguidetopharmacology.org These receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their primary endogenous ligands. guidetopharmacology.org

The EP receptor class is further divided into four subtypes (EP1, EP2, EP3, and EP4), and the DP receptor has two subtypes (DP1 and DP2, also known as CRTH2). guidetopharmacology.org These receptors couple to different G-proteins to initiate intracellular signaling cascades. For instance, IP, DP, EP2, and EP4 receptors are known as "relaxant" receptors that typically increase cyclic AMP (cAMP) levels, while TP, FP, and EP1 receptors form a "contractile" group that mobilizes intracellular calcium. nih.gov The EP3 receptor is generally considered inhibitory, decreasing cAMP levels. nih.gov

The development of selective agonists and antagonists for these receptors is a cornerstone of prostanoid pharmacology. guidetopharmacology.orgnih.gov These synthetic ligands are invaluable tools for elucidating the specific roles of each receptor subtype in health and disease and represent potential therapeutic agents. tandfonline.com High-throughput screening using cloned receptors has significantly advanced the discovery of such compounds. guidetopharmacology.org

Contextualization of Prostaglandin (B15479496) F2α Analogs in Receptor Antagonism Research

The prostaglandin F (FP) receptor is the specific target for prostaglandin F2α (PGF2α). oup.com It plays significant roles in various physiological processes, including uterine contraction, luteolysis, and the regulation of intraocular pressure. oup.com The development of synthetic PGF2α analogs has been crucial for both therapeutic applications, such as in glaucoma treatment, and for basic research into FP receptor function. tandfonline.com

While numerous FP receptor agonists have been developed, the creation of potent and selective FP receptor antagonists has been more challenging. oup.comacs.org Such antagonists are essential for blocking the effects of PGF2α and other FP agonists, thereby allowing researchers to isolate and study the specific pathways mediated by the FP receptor. One of the most significant breakthroughs in this area was the development of AL-8810. acs.orgnih.gov AL-8810, an 11β-fluoro analog of PGF2α, was identified as a potent and selective competitive antagonist of the FP receptor. oup.comnih.govcaymanchem.com It has been widely used in pharmacological studies to block FP receptor-mediated actions and has shown efficacy in various animal models of disease. acs.orgnih.gov For instance, AL-8810 has been shown to antagonize the activity of FP receptor agonists in human trabecular meshwork cells and rat aortic smooth muscle cells. nih.gov

Historical Development of AL 8810 Ethyl Amide within Prostaglandin Chemistry

This compound was developed as a chemical analog of the FP receptor antagonist, AL-8810. caymanchem.combiocat.combertin-bioreagent.com Its synthesis involves a specific modification of the AL-8810 structure: the carboxyl group at the C-1 position is converted into an N-ethyl amide. caymanchem.comcaymanchem.com This chemical alteration is analogous to modifications seen in other prostaglandin-related compounds, most notably the conversion of prostaglandin F2α to its ethanolamide to form prostamides, or the creation of N-ethyl amide prodrugs like Bimatoprost (B1667075). caymanchem.combiocat.com

The rationale for this type of modification often stems from a desire to alter the compound's physicochemical properties, which can influence its activity and metabolic stability. However, in the case of this compound, this structural change resulted in a significant shift in its pharmacological profile compared to its parent compound. Research has shown that, unlike AL-8810 which acts as an antagonist, this compound exhibits a lack of typical FP receptor activity in certain assays. caymanchem.combiocat.combertin-bioreagent.com Specifically, in studies using the cat iris, AL-8810 itself caused contraction (an agonist-like effect in that system), whereas this compound showed no contractile activity. caymanchem.combiocat.com Furthermore, it failed to antagonize the effects of PGF2α-ethanolamide in the same system, indicating a loss of the antagonist properties characteristic of AL-8810. caymanchem.combiocat.combertin-bioreagent.com

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Formal Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, ethyl amide. caymanchem.com
Chemical Formula C₂₆H₃₆FNO₃. caymanchem.com
Molecular Weight 429.6 g/mol . caymanchem.com

Properties

Molecular Formula

C26H36FNO3

Molecular Weight

429.6

InChI

InChI=1S/C26H36FNO3/c1-2-28-26(31)12-6-4-3-5-11-22-21(23(27)17-25(22)30)13-14-24(29)20-15-18-9-7-8-10-19(18)16-20/h3,5,7-10,13-14,20-25,29-30H,2,4,6,11-12,15-17H2,1H3,(H,28,31)/b5-3-,14-13+/t21-,22-,23+,24+,25+/m1/s1

InChI Key

VABRORXFVJOSHQ-OXDHMAHTSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NCC)=O)[C@@H](/C=C/[C@H](O)C2CC3=CC=CC=C3C2)[C@@H](F)C1

Synonyms

9α,15R-dihydroxy-11β-fluoro-15-92,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dion-1-oic acid, ethyl amide

Origin of Product

United States

Synthesis and Structural Derivation of Al 8810 Ethyl Amide

Structural Relationship to Prostaglandin (B15479496) F2α and AL 8810

AL 8810 ethyl amide is a synthetic compound derived from AL 8810, which is itself a structurally modified version of Prostaglandin F2α (PGF2α). biocat.comcaymanchem.com AL 8810 is distinguished as an 11β-fluoro analog of PGF2α and is recognized for its activity as a potent and selective antagonist at the FP receptor. biocat.comcaymanchem.comglpbio.com The core structure of this compound is built upon the AL 8810 framework, with a specific functional group modification that defines its unique chemical identity. biocat.com

Modification of the C-1 Carboxyl Group to N-Ethyl Amide

The defining structural feature of this compound is the conversion of the C-1 carboxyl group of its parent compound, AL 8810, into an N-ethyl amide. biocat.comcaymanchem.comtargetmol.com This transformation is a key synthetic step that alters the molecule's chemical properties. The formal chemical name for this compound is 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, ethyl amide. caymanchem.combioscience.co.uk

This type of modification is not uncommon in prostaglandin research. For instance, Prostaglandin F2α ethyl amide (PGF2α-NEt) is an analog of PGF2α where the same C-1 carboxyl group has been similarly modified to an N-ethyl amide. caymanchem.combioscience.co.ukchemical-suppliers.eu

Analogy to Prostaglandin N-Ethyl Amides

The structural alteration seen in this compound is analogous to a class of compounds known as prostaglandin N-ethyl amides. biocat.comcaymanchem.com A well-known example from this class is Bimatoprost (B1667075). biocat.comcaymanchem.comtargetmol.com These N-ethyl amides have been investigated as alternative prodrugs in the context of ocular applications. caymanchem.combioscience.co.ukchemical-suppliers.eucaymanchem.com

While many prostaglandin N-ethyl amides are designed to be hydrolyzed by enzymes in tissues like the cornea to release the corresponding bioactive free acid, studies on this compound suggest a different outcome. caymanchem.comcaymanchem.commedchemexpress.com Research indicates that this compound does not get converted into its biologically active free acid form, AL 8810. nih.gov This lack of conversion is consistent with observations for other prostamides, such as bimatoprost, which are believed to act as intact molecules. nih.gov In contrast to its parent compound AL 8810, which caused contractions in the cat iris, this compound displayed no such activity at concentrations up to 10⁻⁴ M. biocat.comcaymanchem.comnih.gov

Chemical Synthesis Methodologies and Strategies

The synthesis of this compound is a targeted chemical process starting from its precursor, AL 8810. One reported synthesis of AL-8810 ethylamide was carried out by Selcia Ltd. nih.gov

A general synthetic strategy for producing N-ethyl amides from prostaglandin analogs involves a direct amidation reaction. This can be achieved by reacting the salt of the prostaglandin free acid with N-ethylamine. google.com The reaction is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), using a solvent such as dimethylformamide (DMF). google.com This standard amide bond formation is a common final step in the synthesis of such analogs. google.comacs.org

Stereochemical Considerations in Analog Synthesis

The biological activity of prostaglandins (B1171923) and their analogs is critically dependent on their three-dimensional structure, or stereochemistry. These molecules contain multiple chiral centers, and the specific spatial arrangement of atoms is crucial.

The natural and most active form of PGF2α has a defined stereochemistry, denoted as (5Z,9α,11α,13E,15S). chemical-suppliers.eu The synthesis of this compound must therefore be highly stereospecific to ensure the correct configuration at each chiral center. The formal name of this compound specifies the stereochemistry as 9α, 11β, and 15R, highlighting the precise isomeric form of the compound. caymanchem.combioscience.co.uk

For PGF analogs, the relative stereochemistry at positions C-8, C-9, and C-12 of the prostanoic acid skeleton is particularly important for biological recognition and activity. google.com Synthetic strategies for prostaglandin analogs invariably employ stereocontrolled reactions to build the molecule with the desired three-dimensional architecture, as even minor variations can lead to a significant loss of or change in biological function. acs.orgacs.org

Data Tables

Table 1: Chemical Identity of this compound

Property Value Source
Formal Name 9α,15R-dihydroxy-11β-fluoro-15-(2,3-dihydro-1H-inden-2-yl)-16,17,18,19,20-pentanor-prosta-5Z,13E-dien-1-oic acid, ethyl amide caymanchem.combioscience.co.uk
Molecular Formula C₂₆H₃₆FNO₃ caymanchem.combioscience.co.uk
Molecular Weight 429.6 g/mol caymanchem.combioscience.co.uk

| Appearance | Crystalline solid | caymanchem.combioscience.co.uk |

Table 2: Comparison of Related Compounds

Compound Parent Molecule Key Structural Modification Source
AL 8810 Prostaglandin F2α 11β-fluoro substitution biocat.comcaymanchem.com
This compound AL 8810 C-1 carboxyl group converted to N-ethyl amide biocat.comcaymanchem.com
Prostaglandin F2α ethyl amide Prostaglandin F2α C-1 carboxyl group converted to N-ethyl amide caymanchem.combioscience.co.uk
Bimatoprost Prostaglandin F2α C-1 carboxyl group converted to N-ethyl amide (and other modifications) biocat.comcaymanchem.com

| Latanoprost (B1674536) ethyl amide | Latanoprost | C-1 carboxyl group converted to N-ethyl amide | caymanchem.com |

Receptor Pharmacology and Molecular Interactions

Prostanoid FP Receptor Interaction Profiles

The interaction of AL-8810 ethyl amide with the prostanoid FP receptor is characterized by a notable lack of direct activation and is best understood in comparison to its parent compound, AL-8810.

Absence of Direct Agonist Activity at FP Receptors

AL-8810 ethyl amide is an analog of AL-8810 where the C-1 carboxyl group has been converted to an N-ethyl amide. caymanchem.combertin-bioreagent.comtargetmol.com This structural modification results in a compound that does not exhibit agonist activity at prostanoid FP receptors. nih.govnih.gov In studies on the isolated feline iris, a tissue where prostanoid FP receptors are present, AL-8810 ethyl amide did not induce contraction at concentrations up to 10⁻⁴ M. caymanchem.combertin-bioreagent.comcaymanchem.combiocat.com This lack of contractile effect indicates that AL-8810 ethyl amide does not directly activate FP receptors to elicit a physiological response. nih.govnih.gov Further research has confirmed that the ethylamide derivative of AL-8810 is not an agonist. nih.govnih.gov This is in stark contrast to its parent compound, AL-8810, which does produce contractions in this tissue. nih.govnih.gov The inability of AL-8810 ethyl amide to be converted to its biologically active free acid form (AL-8810) in this system underscores its lack of intrinsic agonist activity. nih.gov

Comparative Antagonism of AL-8810 (Parent Compound) at FP Receptors

To understand the pharmacology of AL-8810 ethyl amide, it is essential to first consider the actions of its parent compound, AL-8810. AL-8810 is a potent and selective antagonist of the prostaglandin (B15479496) F2α (FP) receptor. caymanchem.comcaymanchem.combiocat.com It is an 11β-fluoro analog of PGF2α. caymanchem.combertin-bioreagent.comtargetmol.combiocat.com AL-8810 acts as a competitive antagonist at the FP receptor, meaning it binds to the receptor but does not activate it, thereby blocking the action of FP receptor agonists. sigmaaldrich.comnih.gov For instance, AL-8810 has been shown to antagonize the effects of the potent FP receptor agonist fluprostenol (B1673476) in a concentration-dependent manner. nih.govglpbio.com It also blocks the agonist effects of compounds like bimatoprost (B1667075), travoprost (B1681362) acid, and latanoprost (B1674536) acid at the FP receptor. glpbio.comselcukmedj.orgresearchgate.net Studies using cloned human ocular FP receptors have shown that AL-8810 can inhibit the functional responses induced by various prostaglandin analogs. researchgate.netnih.gov

Competitive Binding Studies at FP Receptors

Competitive binding studies further elucidate the interaction of prostaglandin analogs with the FP receptor. Radioligand binding assays, which measure the displacement of a radiolabeled ligand (like [3H]PGF2α) from the receptor by an unlabeled compound, have been used to determine the binding affinities of various prostaglandins (B1171923). selcukmedj.org The FP receptor antagonist AL-8810 has been utilized in such studies to confirm that the observed agonist effects of certain compounds are indeed mediated through the FP receptor. selcukmedj.orgnih.gov For example, the agonist activities of bimatoprost, unoprostone (B1682063), fluprostenol, and the free acids of travoprost and latanoprost at the cloned human ciliary body FP receptor were all antagonized by AL-8810. researchgate.net These studies demonstrate that bimatoprost and its free acid possess direct agonist activities at rat, mouse, and human FP prostanoid receptors, and these effects are blocked by the selective FP receptor antagonist AL-8810. selcukmedj.org

Prostamide Receptor Interactions and Selectivity

The pharmacology of AL-8810 ethyl amide is also defined by its lack of interaction with the prostamide receptor system, distinguishing it from other related compounds.

Distinction from Prostamide-Sensitive Receptors

Prostamides, such as prostaglandin F2α-ethanolamide, are a class of lipid mediators that are biosynthesized from endocannabinoids. nih.gov They are believed to act through their own distinct receptors, separate from the classical prostanoid receptors. nih.govnih.gov Research indicates that the pharmacological activities of prostamides are unique and not attributable to interactions with prostanoid receptors. nih.gov The existence of selective antagonists that block prostamide responses but not those to PGF2α supports the concept of distinct prostamide-sensitive receptors. nih.govnih.gov For example, the compound AGN 204396 has been shown to selectively antagonize the effects of prostamide F2α and its analog bimatoprost in the feline iris without affecting responses to PGF2α. nih.gov AL-8810, the parent compound of AL-8810 ethyl amide, did not block the activity of prostamide F2α, further highlighting the distinction between FP and prostamide receptors. nih.govnih.gov

Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

AL-8810, the parent compound of AL-8810 ethyl amide, demonstrates complex interactions with various intracellular signaling cascades. While primarily classified as an FP receptor antagonist, it also exhibits partial agonist activity and can bias receptor signaling towards specific pathways. nih.govnih.gov

Impact on Phospholipase C (PLC) Activity and Inositol (B14025) Phosphate (B84403) Turnover

AL-8810 has been characterized as a selective antagonist of fluprostenol-induced phosphoinositide production, a process mediated by Phospholipase C (PLC). nih.gov Agonist binding to the FP receptor typically activates PLC, which in turn leads to the generation of inositol trisphosphate and diacylglycerol. sigmaaldrich.com AL-8810 competitively inhibits this fluprostenol-stimulated phosphatidylinositol (PI) turnover in Swiss mouse 3T3 fibroblasts and A7r5 rat vascular smooth muscle cells. sigmaaldrich.com

However, AL-8810 also displays weak partial agonist properties, capable of stimulating PLC activity on its own, albeit to a much lesser extent than full agonists like cloprostenol (B1669231). nih.gov In A7r5 cells, AL-8810 showed a maximal efficacy (Emax) of 19% relative to cloprostenol, and in 3T3 fibroblasts, the Emax was 23%. nih.gov The agonist activities of several prostaglandin (B15479496) analogs, including bimatoprost (B1667075) and unoprostone (B1682063), have been shown to be antagonized by AL-8810, further confirming its role in modulating the PLC/inositol phosphate pathway. researchgate.net Studies have demonstrated that muscarinic receptor activation leads to a rapid accumulation and sustained turnover of inositol phosphates in cerebral cortex slices. nih.gov

Table 1: Antagonistic and Agonistic Properties of AL-8810 on PLC Activity

Cell Line Action Parameter Value Reference
A7r5 rat vascular smooth muscle cells Antagonist pA2 6.68 ± 0.23 nih.gov
A7r5 rat vascular smooth muscle cells Antagonist Ki 426 ± 63 nM nih.gov
Swiss mouse 3T3 fibroblasts Antagonist pA2 6.34 ± 0.09 nih.gov
A7r5 rat vascular smooth muscle cells Partial Agonist EC50 261 ± 44 nM nih.gov
A7r5 rat vascular smooth muscle cells Partial Agonist Emax 19% nih.gov
Swiss mouse 3T3 fibroblasts Partial Agonist EC50 186 ± 63 nM nih.gov
Swiss mouse 3T3 fibroblasts Partial Agonist Emax 23% nih.gov

Influence on Intracellular Calcium ([Ca2+]i) Mobilization

The activation of the PLC pathway by FP receptor agonists culminates in the mobilization of intracellular calcium ([Ca2+]i). sigmaaldrich.com AL-8810, in its capacity as an antagonist, effectively blocks the [Ca2+]i mobilization induced by various prostaglandin analogs. nih.govresearchgate.net For instance, it has been shown to block the bimatoprost-induced increase in [Ca2+]i in both cloned human FP receptors expressed in human embryonic kidney (HEK) cells and native FP receptors in 3T3 mouse fibroblasts. nih.govresearchgate.net

The agonist effects of compounds like travoprost (B1681362) acid, bimatoprost acid, and unoprostone on [Ca2+]i mobilization are concentration-dependently blocked by AL-8810. capes.gov.brselcukmedj.org However, in contrast to FP receptor agonists like latanoprost (B1674536) and PGF2α which increase [Ca2+]i, unoprostone does not, and its effects are insensitive to AL-8810, suggesting a different mechanism of action for unoprostone that does not involve FP receptor-mediated calcium signaling. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK1/2) Pathways

Interestingly, while AL-8810 antagonizes Gαq-mediated signaling, it has been found to potently activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). nih.gov This activation is notably independent of protein kinase C (PKC), which is the typical downstream effector of the Gαq/PLC pathway. nih.gov Instead, AL-8810 promotes ERK1/2 activation through an epidermal growth factor receptor (EGFR) transactivation mechanism in both HEK293 cells and MG-63 osteoblast-like cells. nih.govmedchemexpress.com This indicates that AL-8810 can bias the FP receptor's signaling output away from the canonical G-protein-coupled pathway and towards a growth factor receptor-mediated cascade. nih.gov The activation of MAPK induced by AL-8810 is independent of β-arrestin's scaffolding functions. nih.gov

Crosstalk with Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is another critical cellular pathway that can be influenced by FP receptor activity. Research in human prostate cancer cells has shown that the proliferative signals initiated by prostaglandin D2 (PGD2) metabolism are mediated through the FP receptor and the PI3K/Akt signaling pathway. nih.gov The inclusion of AL-8810 significantly suppressed PGD2-stimulated cell proliferation in these cells. nih.gov Furthermore, PGD2 was found to elevate the levels of total Akt protein expression and its phosphorylation, and a PI3K inhibitor attenuated this PGD2-stimulated cell proliferation. nih.gov This suggests that AL-8810 can interfere with the crosstalk between the FP receptor and the PI3K/Akt pathway, thereby inhibiting cell proliferation. nih.gov

Investigations into Gene Expression and Transcriptional Regulation

The modulation of intracellular signaling pathways by AL-8810 ultimately leads to changes in gene expression and transcriptional regulation.

In a study on pregnant human myometrial cells, the FP receptor antagonist AL-8810 was able to reverse the effects of PGF2α on the expression of uterine activation proteins (UAPs) such as the oxytocin (B344502) receptor (OTR) and prostaglandin-endoperoxide synthase 2 (PTGS-2). nih.gov This indicates that PGF2α regulates the expression of these genes through the FP receptor. nih.gov

Furthermore, in a model of lipopolysaccharide (LPS)-induced systemic inflammation in mice, treatment with AL-8810 was found to increase the gene expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in peritoneal neutrophils. nih.gov This enhanced IL-10 production, in turn, led to a decrease in the mRNA expression of pro-inflammatory cytokines. nih.gov

In a neuroblastoma cell line, FP receptor agonists were shown to protect against neurotoxicity by promoting the activation of endogenous anti-oxidant gene expression systems, an effect that was blocked by AL-8810. researchgate.net

Table 2: Effects of AL-8810 on Gene Expression

Cell/Tissue Type Condition Effect of AL-8810 Gene(s) Affected Reference
Human Myometrial Cells PGF2α treatment Reverses PGF2α-induced changes OTR, PTGS-2 nih.gov
Mouse Peritoneal Neutrophils LPS-induced inflammation Increases gene expression IL-10 nih.gov
Neuroblastoma Cells Oxidative stress Blocks agonist-induced activation Anti-oxidant genes researchgate.net

In contrast to its parent compound, AL-8810 ethyl amide showed no contraction activity in the cat iris at concentrations up to 10⁻⁴ M and did not antagonize the activity of PGF2α-ethanolamide in this system. biocat.combertin-bioreagent.comcaymanchem.comnih.gov This suggests that the ethyl amide modification significantly alters the pharmacological profile of the molecule, potentially making it an inactive prodrug that requires in vivo hydrolysis to the active acid form, AL-8810.

Preclinical Research Applications and Biological Implications

In Vitro Cellular Models for Investigating Functional Responses

Studies in Fibroblast and Smooth Muscle Cell Lines (e.g., Swiss mouse 3T3, A7r5 rat vascular smooth muscle cells)

AL 8810 has been extensively characterized in Swiss mouse 3T3 fibroblasts and A7r5 rat thoracic aorta smooth muscle cells, which endogenously express prostaglandin (B15479496) F2α (FP) receptors. plos.org In these cell lines, AL 8810 acts as a selective antagonist at the FP receptor. plos.orgnih.gov Its primary mechanism involves the competitive antagonism of phospholipase C (PLC) activation, a key signaling pathway for the FP receptor. plos.orgresearchgate.net

While primarily an antagonist, AL 8810 demonstrates weak partial agonist activity. plos.orgnih.gov Studies have shown it has low efficacy (Emax) in stimulating PLC activity compared to full FP receptor agonists like cloprostenol (B1669231) and fluprostenol (B1673476). plos.orgnih.gov In A7r5 cells, the Emax was 19% relative to cloprostenol, with an EC50 of 261 ± 44 nM. plos.org In 3T3 fibroblasts, the Emax was 23%, with an EC50 of 186 ± 63 nM. plos.org

As a competitive antagonist, AL 8810 produces parallel rightward shifts in the concentration-response curves of potent FP receptor agonists, such as fluprostenol, without significantly suppressing the maximum response. plos.orgnih.gov It concentration-dependently antagonizes the effects of fluprostenol in A7r5 cells. plos.orgnih.gov The antagonist potency of AL 8810 has been quantified in these cell lines, demonstrating its utility in probing FP receptor function. plos.orgnih.gov Even at a high concentration (10 µM), AL 8810 did not significantly inhibit the functional responses of other prostanoid receptor subtypes (TP, DP, EP₂, EP₄), highlighting its selectivity for the FP receptor. plos.orgnih.gov

Pharmacological Profile of AL 8810 in Fibroblast and Smooth Muscle Cell Lines
Cell LineAssayParameterValueReference
A7r5 Rat Vascular Smooth MusclePartial Agonist Activity (PLC Stimulation)EC50261 ± 44 nM plos.org
Emax (vs. Cloprostenol)19% plos.org
Antagonist Activity (vs. Fluprostenol)pA26.68 ± 0.23 plos.org
Ki426 ± 63 nM plos.orgnih.gov
Swiss Mouse 3T3 FibroblastPartial Agonist Activity (PLC Stimulation)EC50186 ± 63 nM plos.org
Emax (vs. Cloprostenol)23% plos.org
Antagonist Activity (vs. Fluprostenol)pA26.34 ± 0.09 plos.org

Research in Recombinant Receptor-Expressing Cell Lines (e.g., HEK-293 cells)

Human embryonic kidney (HEK-293) cells engineered to express cloned human FP receptors have been instrumental in dissecting the specific interactions of AL 8810. In these models, AL 8810 demonstrates antagonist activity against FP receptor agonists. For instance, it effectively blocks the mobilization of intracellular calcium ([Ca²⁺]i) induced by agonists like bimatoprost (B1667075). researchgate.netiiarjournals.org The antagonist potency (Ki) of AL 8810 at the cloned human ciliary body FP receptor was determined to be in the range of 1-2 µM. d-nb.info

Interestingly, research in HEK-293 cells revealed that AL 8810 can act as a biased agonist. medchemexpress.comspandidos-publications.com While it antagonizes the canonical Gαq-protein-mediated signaling pathway that leads to inositol (B14025) production, it can independently activate the ERK1/2 MAP kinase pathway. nih.govmedchemexpress.comspandidos-publications.com This activation occurs through a mechanism involving epidermal growth factor receptor (EGFR) transactivation and is independent of protein kinase C. medchemexpress.comspandidos-publications.com This demonstrates that AL 8810 can selectively modulate different signaling cascades downstream of the FP receptor, a finding that is not apparent from studies focused solely on G-protein-mediated responses. medchemexpress.com This biased signaling does not appear to involve β-arrestins. medchemexpress.comspandidos-publications.com

Applications in Human-Derived Primary Cell Cultures (e.g., human trabecular meshwork cells, human prostate cancer cells)

AL 8810 has been a valuable tool for characterizing FP receptor function in primary cells derived from human tissues. In human trabecular meshwork (h-TM) cells, which are critical for regulating intraocular pressure, AL 8810 is used to confirm that the effects of various prostaglandin analogs are mediated through the FP receptor. Studies have shown that AL 8810 concentration-dependently antagonizes the phosphoinositide (PI) turnover and [Ca²⁺]i mobilization induced by a range of FP agonists, including travoprost (B1681362) acid, latanoprost (B1674536) acid, and bimatoprost. For example, AL 8810 antagonized (±)-fluprostenol-induced PI turnover with a Ki of 2.56 ± 0.62 μM. In cultured human trabecular meshwork cells, the inhibitory effect of PGF₂α on endothelin-1-induced [Ca²⁺]i increase was prevented by AL-8810.

In the context of oncology, AL 8810 has been used to investigate the role of the FP receptor in human prostate cancer cells. Research on the androgen-insensitive PC-3 human prostate cancer cell line showed that AL 8810 could significantly suppress cell proliferation stimulated by prostaglandin D2 (PGD2). nih.gov This effect occurs because enzymes overexpressed in prostate cancer can convert PGD2 into a PGF2α-like compound, which then acts on the FP receptor to promote growth. nih.gov The ability of AL 8810 to block this proliferative signal confirms the involvement of the FP receptor in this pathway. nih.gov Furthermore, other studies have noted that calcitriol, a form of vitamin D, can reduce the mRNA expression of the FP receptor in prostate cancer cells, suggesting a link between vitamin D signaling and the prostaglandin pathway in this cancer type.

Antagonist Potency (Ki) of AL 8810 in Human Trabecular Meshwork (h-TM) Cells
Agonist AntagonizedKi Value (µM)Reference
(±)-Fluprostenol2.56 ± 0.62
Bimatoprost1.0
Travoprost Acid2.5
Unoprostone (B1682063)2.4
Latanoprost Acid4.3

Modulation of Cellular Proliferation, Apoptosis, and Inflammatory Responses

AL 8810 has been shown to modulate fundamental cellular processes such as proliferation, apoptosis, and inflammation through its action on the FP receptor.

Cellular Proliferation: As noted in studies with PC-3 prostate cancer cells, AL 8810 can inhibit proliferation by blocking FP receptor-mediated growth signals. nih.gov In MG-63 osteoblast-like cells, AL 8810-induced activation of ERK1/2 led to differential regulation of cell proliferation compared to the natural ligand PGF2α, highlighting how biased agonism can lead to distinct functional outcomes. medchemexpress.comspandidos-publications.com In models of endometriosis, AL 8810 was found to decrease cell proliferation, as evidenced by reduced immunostaining for proliferating cell nuclear antigen (PCNA).

Apoptosis: In a mouse model of endometriosis using human endometrial tissue, treatment with AL 8810 promoted apoptosis in the endometriotic lesions. nih.gov This was achieved by altering the balance of pro- and anti-apoptotic factors; specifically, it up-regulated the expression of the pro-apoptotic factor Bax and down-regulated the anti-apoptotic factor Bcl-2.

Inflammatory Responses: AL 8810 demonstrates anti-inflammatory properties in certain contexts. In a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation, administration of AL 8810 attenuated the inflammatory response. It significantly decreased neutrophil infiltration and lowered the mRNA expression of pro-inflammatory cytokines. The mechanism for this effect appears to involve the enhancement of the anti-inflammatory cytokine IL-10, as AL 8810 treatment further increased IL-10 levels in peritoneal fluid and in isolated neutrophils stimulated with LPS.

In Vivo Animal Models of Pathophysiology (Utilizing AL 8810 as the research tool where AL 8810 ethyl amide is the analog)

Endometriosis Models

AL 8810 has proven to be a critical research tool in in vivo animal models of endometriosis, particularly in xenograft models where human endometrial tissue is implanted into immunocompromised mice. nih.gov In these models, administration of AL 8810 leads to a marked reduction in the progression of the disease.

Treatment with AL 8810 resulted in a significant decrease in both the number and size of endometriosis-like lesions compared to controls. The compound exerts these effects by targeting several key pathological processes:

Angiogenesis and Tissue Remodeling: AL 8810 down-regulates the expression of key mediators of angiogenesis, such as vascular endothelial growth factor (VEGF), and tissue remodeling, like matrix metalloproteinase-9 (MMP-9). nih.gov Immunohistochemical analysis also showed a decrease in capillary formation within the endometrial implants, as measured by von Willebrand factor (vWF) staining.

Cell Proliferation and Apoptosis: As seen in vitro, AL 8810 inhibits cell proliferation and promotes apoptosis within the lesions in vivo.

Conversely, treatment with the selective FP receptor agonist fluprostenol produced the opposite effects, increasing lesion size and elevating biomarkers of angiogenesis and tissue remodeling, which confirms that these effects are mediated specifically through the FP receptor pathway. These findings collectively suggest that selective antagonism of the FP receptor is a relevant pathway for controlling the growth of endometriotic tissue.

Effects of AL 8810 in a Xenograft Mouse Model of Endometriosis
ParameterEffect of AL 8810 TreatmentReference
Number of LesionsSignificant Decline
Size of LesionsSignificant Decline
MMP-9 ExpressionDown-regulated
VEGF ExpressionDown-regulated
Bax Expression (Pro-apoptotic)Up-regulated
Bcl-2 Expression (Anti-apoptotic)Down-regulated
Cell Proliferation (PCNA)Marked Decrease
Capillary Formation (vWF)Marked Decrease

Central Nervous System Research: Traumatic Brain Injury and Stroke Models

In the context of central nervous system (CNS) research, the parent compound of AL-8810 ethyl amide, AL-8810, has been investigated for its neuroprotective potential in models of traumatic brain injury (TBI) and stroke. nih.govnih.govnih.gov

Traumatic Brain Injury (TBI): Studies using a controlled cortical impact (CCI) model in mice have demonstrated that post-treatment with AL-8810 can lead to improved outcomes. nih.govnih.gov While it did not significantly affect the primary cortical lesion size, AL-8810 treatment notably reduced secondary injury markers such as hippocampal swelling. nih.govnih.gov This suggests a role for the prostaglandin F2α (PGF2α) receptor, the target of AL-8810, in the development of edema following brain trauma. nih.gov Furthermore, administration of AL-8810 was associated with significant improvements in neurological deficit scores and grip strength in mice post-CCI. nih.govnih.gov Immunohistochemical analysis revealed that both pharmacological blockade with AL-8810 and genetic deletion of the FP receptor resulted in attenuated gliosis and microglial activation in specific brain regions, indicating a reduction in the neuroinflammatory response. nih.govnih.gov

Stroke Models: In experimental models of stroke, specifically permanent middle cerebral artery occlusion (pMCAO) in mice, AL-8810 has shown protective effects. nih.govnih.gov Intravenous administration of AL-8810 immediately after pMCAO resulted in a significant reduction in cortical infarct volume. nih.govnih.gov Mice treated with AL-8810 also exhibited improved neurological function, as evidenced by reduced tape-removal times. nih.gov Further in vitro studies using organotypic slice cultures subjected to oxygen-glucose deprivation (OGD) corroborated these findings, showing that AL-8810 protected against cell death and the formation of reactive oxygen species. nih.gov These results strongly suggest the involvement of the FP receptor in the pathogenic mechanisms of ischemic brain injury. nih.gov

Interactive Data Table: Effects of AL-8810 in CNS Injury Models
Model Key Findings Reference
Traumatic Brain Injury (CCI)Reduced hippocampal swelling, improved neurological deficit scores, decreased gliosis and microglial activation. nih.gov, nih.gov
Stroke (pMCAO)Significantly smaller cortical infarct volumes, improved neurological function. nih.gov, nih.gov
Oxygen-Glucose Deprivation (in vitro)Protected against neuronal cell death, reduced reactive oxygen species formation. nih.gov

Systemic Inflammatory Response Models (e.g., LPS-induced inflammation)

The role of the PGF2α/FP receptor pathway has been explored in models of systemic inflammation, such as that induced by lipopolysaccharide (LPS). Research indicates that PGF2α levels are elevated in patients with sepsis. nih.gov Studies in mice have shown that inhibiting the FP receptor with AL-8810 can attenuate the systemic inflammatory response induced by LPS. nih.gov

Specifically, administration of AL-8810 significantly decreased LPS-induced neutrophil infiltration into the peritoneal cavity and lowered the mRNA expression of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov The compound also reduced tissue damage in the lung, liver, and kidney. nih.gov Interestingly, the protective effects of AL-8810 appear to be mediated through the enhancement of the anti-inflammatory cytokine IL-10. nih.gov Inhibition of FP receptors led to an increase in IL-10 levels, and blocking IL-10 counteracted the beneficial effects of AL-8810. nih.gov

However, in a model of hydrochloric acid (HCl)-induced acute lung injury, pre-administration with the FP receptor antagonist AL8810 exacerbated the condition. mdpi.com It led to increased neutrophil migration into the lungs, enhanced expression of pro-inflammatory cytokines, and greater lung edema. mdpi.com In vitro, AL8810 was found to increase the LPS-induced expression of adhesion molecules ICAM-1 and E-selectin in human umbilical vein endothelial cells (HUVECs), which could promote neutrophil migration. mdpi.com These contrasting results highlight the complex and context-dependent role of the PGF2α/FP receptor pathway in inflammation.

Ocular Research: Eye Development and Myopia Progression Models

In the field of ocular research, the PGF2α-FP receptor signaling pathway has been implicated in eye development and the progression of myopia. nih.gov Studies in guinea pig models have provided insights into how modulation of this pathway can affect refractive error. nih.gov

Key findings from this research include:

Decline in Retinal PGF2α: Retinal levels of PGF2α were found to be decreased in eyes with form-deprivation myopia (FDM). nih.gov

Myopic Shift with FP Antagonist: Antagonism of the FP receptor using AL8810 induced a myopic shift in refractive error in animals with a normal visual environment. nih.gov

Inhibition of Myopia with FP Agonist: Conversely, treatment with the selective FP agonist latanoprost acid inhibited the development of FDM. nih.gov

These results suggest that a downregulation of the PGF2α-FP receptor signaling pathway may contribute to the onset of myopia. nih.gov Upregulating this pathway, on the other hand, appears to have a protective effect against myopia development. nih.gov

Investigations in Other Disease Contexts (e.g., multiple sclerosis, allodynia, idiopathic pulmonary fibrosis)

The therapeutic potential of targeting the FP receptor with antagonists like AL-8810 has been recognized in several other preclinical disease models. nih.govnih.gov

Multiple Sclerosis (MS): In a cuprizone-induced mouse model of MS, AL-8810 demonstrated protective effects by reducing the loss of myelin and helping to retain motor function. nih.gov

Allodynia: AL-8810 has shown therapeutic efficacy in animal models of allodynia, a condition characterized by pain from a stimulus that does not normally provoke pain. nih.govnih.gov

Idiopathic Pulmonary Fibrosis (IPF): While research on AL-8810 itself in IPF is limited in the provided context, the FP receptor is a target of interest. The development of potent and selective FP receptor antagonists is being pursued for the potential treatment of IPF. acs.org

Role as a Pharmacological Research Tool in Receptor Characterization

AL-8810 and its ethyl amide derivative are crucial tools for pharmacological research, particularly for distinguishing between different receptor subtypes and understanding complex signaling pathways.

Differentiating Prostanoid and Prostamide Receptor Subtypes

A key application of AL-8810 and AL-8810 ethyl amide is in the differentiation of prostanoid FP receptors from prostamide receptors. Prostamides, such as prostamide F2α, are formed from the endocannabinoid anandamide (B1667382) via the action of cyclooxygenase-2 (COX-2). nih.govnih.gov While structurally related to prostaglandins (B1171923), their pharmacology appears to be distinct. nih.govnih.gov

Studies in the feline iris, a tissue responsive to both prostanoid FP receptor agonists and prostamides, have been particularly illuminating. nih.govnih.gov In this preparation, AL-8810, which is known as a selective FP receptor antagonist, unexpectedly acted as a high-efficacy agonist, causing iris contraction. nih.govnih.gov In contrast, AL-8810 ethyl amide showed no contractile activity and did not antagonize the effects of prostamide F2α-ethanolamide. nih.govcaymanchem.combiocat.com This lack of activity for the ethylamide derivative suggests that it is not converted to the active free acid (AL-8810) in this system. nih.gov

The discovery of selective prostamide antagonists, such as AGN 204396, further clarified the distinction. nih.govnih.gov AGN 204396 could block the effects of prostamide F2α and its analogue bimatoprost, but not the contractions induced by the FP receptor agonist PGF2α or by AL-8810. nih.govnih.gov This demonstrates that prostamide-sensitive receptors are distinct entities from prostanoid FP receptors. nih.gov

Interactive Data Table: Receptor Activity Profile
Compound Activity at FP Receptor Activity at Prostamide Receptor Key Implication Reference
PGF2α AgonistNo significant activitySelective for FP receptor nih.gov, nih.gov
Prostamide F2α No significant activityAgonistSelective for prostamide receptor nih.gov, nih.gov
AL-8810 Antagonist (in most systems); Agonist (in feline iris)No antagonist activity against prostamidesTool to probe FP receptor function; highlights species/tissue differences. nih.gov, nih.gov, sigmaaldrich.com
AL-8810 ethyl amide InactiveInactiveDemonstrates C-1 carboxyl group is crucial for FP activity; not a prodrug in feline iris. caymanchem.com, biocat.com, nih.gov
AGN 204396 Inactive as an antagonistAntagonistSelective antagonist for prostamide receptors, confirming they are distinct from FP receptors. nih.gov, nih.gov

Elucidating Prostanoid and Endocannabinoid Signaling Cross-Talk

The formation of prostamides from the endocannabinoid anandamide represents a significant point of cross-talk between the prostanoid and endocannabinoid signaling pathways. nih.govacs.org Endocannabinoids can be metabolized by COX-2 to produce a range of prostaglandin-like molecules, including prostaglandin ethanolamides (prostamides) from anandamide and prostaglandin-glyceryl esters from 2-arachidonylglycerol (2-AG). nih.govnih.govacs.org

The use of pharmacological tools like AL-8810 is essential for dissecting the specific roles of these different signaling molecules. For instance, in a human explant colitis model, the protective effects of the prostamide F2α analogue bimatoprost were reversed by a prostamide-specific antagonist but not by the FP receptor antagonist AL-8810. researchgate.net This finding underscores that the anti-inflammatory effects of prostamides in this context are not mediated through the classical FP receptor, further highlighting the divergence of these pathways despite their common enzymatic origin. The inability of AL-8810 to block prostamide activity is a critical piece of evidence supporting the existence of separate receptor systems. nih.gov

Advanced Research Methodologies and Techniques

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. These assays involve using a radiolabeled ligand that binds to the receptor of interest. By measuring how effectively an unlabeled compound (like AL-8810 ethyl amide) competes with and displaces the radiolabeled ligand, researchers can calculate its binding affinity, typically expressed as an inhibition constant (Kᵢ).

The parent compound, AL-8810, is a well-characterized selective antagonist for the prostaglandin (B15479496) F₂α receptor, also known as the FP receptor. caymanchem.combiocat.com Radioligand binding assays have been crucial in establishing its affinity. For instance, AL-8810 demonstrates competitive antagonism at FP receptors expressed in various cell lines. nih.gov

AL-8810 ethyl amide is a structural analog of AL-8810, where the C-1 carboxyl group has been modified to an N-ethyl amide. caymanchem.combiocat.com This modification is analogous to that of other prostaglandin-related compounds like Bimatoprost (B1667075). caymanchem.combiocat.com While AL-8810 has a reported Kᵢ value in the range of 1-2 µM at the cloned human ciliary body FP receptor, a review of the scientific literature did not yield specific radioligand binding affinity data (such as Kᵢ or Kₑ) for AL-8810 ethyl amide itself. researchgate.net Research has focused more on its functional outcomes in tissue-based models rather than on its direct receptor binding kinetics.

Functional Cellular Assays (e.g., Phosphoinositide Turnover, Intracellular Ca²⁺ Mobilization)

Functional cellular assays are critical for determining whether a compound acts as an agonist (activates a receptor), antagonist (blocks a receptor), or is inactive. The FP receptor is a G-protein coupled receptor that, upon activation, typically stimulates the phospholipase C (PLC) pathway. This leads to the production of inositol (B14025) phosphates (IP) and a subsequent increase in intracellular calcium (Ca²⁺) levels.

Assays measuring phosphoinositide (PI) turnover and intracellular Ca²⁺ mobilization are therefore standard methods for assessing FP receptor function. google.com The parent compound, AL-8810, has been extensively studied using these techniques and is confirmed to be a potent antagonist of FP receptor-mediated activity. nih.gov It effectively blocks the increase in PI turnover and Ca²⁺ mobilization induced by FP receptor agonists like fluprostenol (B1673476) and PGF₂α. nih.gov

In contrast, the functional profile of AL-8810 ethyl amide appears markedly different. The primary functional data available comes from an ex vivo model of the feline iris, where FP receptor activation leads to muscle contraction. nih.gov In this system, AL-8810 ethyl amide showed no contractile (agonist) activity at concentrations up to 10⁻⁴ M. caymanchem.combiocat.comnih.gov Furthermore, it did not antagonize the activity of PGF₂α-ethanolamide in this same model. caymanchem.combiocat.comnih.gov This lack of biological activity suggests that the ethylamide modification prevents the compound from activating or blocking the relevant receptors in this tissue and that it is not converted to its biologically active free acid form, AL-8810. nih.gov Specific data from in vitro phosphoinositide turnover or intracellular calcium mobilization assays for AL-8810 ethyl amide are not available in the reviewed literature.

Gene Expression Analysis Techniques (e.g., qPCR, Immunohistochemistry)

Gene expression analysis techniques such as quantitative polymerase chain reaction (qPCR) and immunohistochemistry (IHC) can be used to investigate the downstream cellular effects of a compound. qPCR measures changes in messenger RNA (mRNA) levels to quantify gene expression, while IHC uses antibodies to detect the presence and location of specific proteins within tissue samples. nih.govnih.gov

These methods could potentially be used to determine if AL-8810 ethyl amide alters the expression of the FP receptor itself or other relevant genes and proteins involved in inflammation or tissue remodeling. A study investigating endometriosis in a mouse model listed "AL 8810 ethylamide" as one of the substances used. nih.gov That study employed qPCR and IHC to analyze how the FP receptor antagonist AL-8810 affected markers of angiogenesis and cell proliferation. nih.gov However, a detailed review of the published abstracts did not provide specific results related to the effects of AL-8810 ethyl amide on gene or protein expression, and it is unclear if it was used as a primary compound or a comparator. Therefore, no specific data from qPCR or immunohistochemistry studies for AL-8810 ethyl amide could be identified for this article.

Ex Vivo Tissue Culture Models (e.g., feline iris, human mucosal explant)

Ex vivo tissue culture models provide a valuable platform for studying the pharmacological effects of compounds in an environment that closely mimics a biological system.

Feline Iris Model The isolated feline iris is a classic pharmacological preparation where prostanoid FP receptors and prostamide-sensitive pathways coexist. nih.gov The parent compound, AL-8810, unexpectedly acts as a full agonist in this specific model, causing contraction of the iris. nih.gov

In stark contrast, AL-8810 ethyl amide was found to be pharmacologically distinct. When tested in the isolated feline iris preparation, it produced no contractile activity at concentrations as high as 10⁻⁴ M. caymanchem.combiocat.comnih.gov Additionally, it failed to antagonize the effects of prostamide F₂α, further differentiating its activity from its parent compound and other receptor antagonists. nih.gov This lack of activity indicates that the ethyl amide derivative is not an agonist in this system and suggests that the structural requirements for activity at the receptors in the feline iris are not met by this modification. nih.gov

CompoundActivity in Feline Iris ModelConcentration TestedReference
AL-8810Agonist (causes contraction)Not specified nih.gov
AL-8810 ethyl amideNo contractile activityUp to 10⁻⁴ M caymanchem.combiocat.comnih.gov

Human Mucosal Explant Model The human mucosal explant model is another advanced ex vivo technique, often used to study inflammatory processes like colitis. In this system, tissue biopsies are kept viable in culture and can be treated with inflammatory agents and test compounds. While studies have used this model to investigate the effects of prostaglandin analogues and the parent FP receptor antagonist AL-8810, a review of the literature did not yield evidence that AL-8810 ethyl amide has been specifically evaluated using this technique.

Future Research Directions and Translational Potential

Identification of Novel Receptor Targets for AL 8810 Ethyl Amide

A primary avenue for future investigation lies in the fundamental question of which receptor or receptors this compound interacts with. The compound is a structural analogue of AL-8810, where the carboxylic acid group at the C-1 position is replaced with an N-ethyl amide. caymanchem.combiocat.combertin-bioreagent.com This modification is analogous to that seen in other prostaglandin-related compounds, such as bimatoprost (B1667075), which are N-ethyl amides of prostaglandins (B1171923). caymanchem.comtargetmol.com

However, unlike its parent compound AL-8810, which is a well-characterized competitive antagonist of the FP receptor, this compound displays a strikingly different pharmacological profile. nih.gov Research conducted on the feline iris, a tissue model responsive to both FP receptor agonists and prostamides, revealed that this compound exhibited no contractile activity on its own and, crucially, did not antagonize the effects of prostaglandin (B15479496) F2α-ethanolamide (prostamide F2α). caymanchem.combiocat.comtargetmol.com This suggests that this compound does not significantly engage the FP receptor or the putative prostamide receptor in this system. nih.govnih.gov

Furthermore, studies indicate that the lack of biological activity is due to the compound remaining as an intact molecule, with no evidence of conversion to its biologically active free acid form, AL-8810. nih.gov This finding is critical, as it implies that any biological effect of this compound would be intrinsic to the molecule itself, not a result of its metabolism into a known FP antagonist.

The lack of interaction with established prostanoid and prostamide receptors makes this compound an "orphan ligand." Future research must, therefore, employ broad screening approaches to identify its molecular targets. This could involve:

Receptorome Screening: Testing the compound against large panels of known G-protein coupled receptors (GPCRs), ion channels, and other potential targets to uncover novel interactions.

Target Deconvolution: Using chemoproteomic approaches in relevant cell systems to identify binding partners and elucidate its mechanism of action.

The central hypothesis is that if this compound possesses any bioactivity, it must be mediated through receptor targets that are currently uncharacterized in the context of prostanoid pharmacology.

Development of Advanced Analogues with Enhanced Receptor Selectivity

The structural modification of AL-8810 to this compound, which resulted in a complete loss of affinity for the FP receptor, provides valuable structure-activity relationship (SAR) data for medicinal chemists. caymanchem.comnih.gov This knowledge is pivotal for the rational design of future compounds. The development of advanced analogues could proceed in several directions:

Probing the Amide Modification: Systematically altering the N-ethyl amide group (e.g., changing the alkyl chain length, introducing cyclic structures) could generate a library of new analogues. These could be screened to determine if specific amide conformations can restore or introduce affinity for the FP receptor, the prostamide receptor, or entirely new targets.

Targeting Prostamide Receptors: The existence of a distinct prostamide receptor has been a topic of debate, fueled by the pharmacology of bimatoprost. nih.govresearchgate.net While this compound was inactive, its core structure could be a scaffold for developing selective antagonists for the prostamide receptor, similar to how compounds like AGN 204396 were developed. nih.gov

Achieving Biased Signaling: The parent compound, AL-8810, has been noted to induce signaling through pathways like MAPK and ERK1/2, potentially independent of its primary FP receptor antagonism. medchemexpress.comnih.gov Future analogues could be designed to selectively activate or inhibit these alternative pathways, creating "biased ligands" with more specific therapeutic effects and potentially fewer side effects.

The development of this compound serves as a key example of how a single chemical alteration can dramatically shift pharmacology. This principle is fundamental to the ongoing effort to create more selective and potent therapeutic agents by exploring chemical space around the prostaglandin scaffold. nih.govacs.org

Table 1: Comparative Pharmacology of AL-8810 and AL-8810 Ethyl Amide

CompoundChemical ModificationPrimary TargetObserved Activity in Feline Iris ModelReference
AL-8810Carboxylic acid at C-1FP Receptor (Antagonist)Contracts the iris; antagonizes FP agonists caymanchem.comnih.gov
This compoundN-ethyl amide at C-1UnknownNo contraction; does not antagonize prostamide F2α caymanchem.combiocat.comnih.gov

Exploration of Broader Biological Roles and Pathways

While the parent compound AL-8810 has been used extensively as a pharmacological tool to investigate the roles of the FP receptor in diverse physiological processes—including intraocular pressure regulation, uterine contraction, and neuroprotection—the biological function of this compound remains a complete unknown. researchgate.netnih.govnih.gov Its structural relationship to bioactive lipids suggests it may have roles in other biological systems, even if it is inactive in classical prostanoid assays.

Future research should focus on broad, unbiased phenotypic screening to uncover potential biological activities. This could involve:

Testing the compound in a wide range of disease models, particularly those involving inflammation, lipid signaling, and metabolic disorders.

Utilizing high-content imaging and cellular assays to monitor for effects on cell health, morphology, proliferation, and other key biological functions.

Given that this compound is not a prodrug for AL-8810, any discovered activity would be novel. nih.gov The exploration of its potential roles could open up new therapeutic possibilities distinct from those associated with FP receptor modulation.

Methodological Innovations in Prostanoid and Prostamide Research

The development and characterization of compounds like AL-8810 and its ethyl amide derivative have been methodological drivers in the field. AL-8810 provided the first truly selective antagonist to probe FP receptor function, allowing researchers to distinguish its effects from those of other prostanoid receptors. nih.govnih.gov

The subsequent creation of this compound and its characterization as an inactive analogue have contributed to the complex debate surrounding prostamide pharmacology. nih.govnih.gov This work highlights the necessity of specific and robust methodologies:

Advanced Bioassays: The use of specific tissue preparations, like the feline iris, that can differentiate between prostanoid and prostamide activity remains crucial. nih.gov Future work should aim to develop more high-throughput and human-relevant assay systems to accelerate discovery.

Sensitive Analytical Techniques: The ability to measure the parent compound and its potential metabolites at low concentrations in biological fluids is essential to confirm whether a compound is acting directly or as a prodrug. researchgate.net

Integrated "-omics" Approaches: Combining proteomics, metabolomics, and transcriptomics will be necessary to build a complete picture of the pathways modulated by novel ligands like this compound, especially in the absence of a known receptor.

The journey to understand this compound underscores the need for continuous innovation in the tools and techniques used to study lipid signaling molecules, whose receptors and pathways are often complex and overlapping.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-dependent effects?

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For non-monotonic responses, apply model selection criteria (AIC/BIC) to identify best-fit curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AL 8810 ethyl amide
Reactant of Route 2
AL 8810 ethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.